trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid is a derivative of cyclohexane, a six-membered cyclic alkane, which is modified by the addition of a 2-ethylbenzoyl group and a carboxylic acid group at the first and second positions, respectively. This structure is part of a broader class of trans-1,2-disubstituted cyclohexanes, which are of interest due to their optical activity and potential applications in organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of related trans-cyclohexane derivatives has been explored in several studies. For instance, optically active trans-2-aminocyclohexanecarboxylic acids and their derivatives have been prepared through preferential crystallization of racemic compounds, followed by various reactions to introduce different substituents . Another study reports the synthesis of trans-4-ethylcyclohexylcarboxylic acid by hydrogenation of 4-ethylbenzoic acid using ruthenium/carbon catalysts, followed by isomerization . Additionally, the synthesis of trans-cyclohexanedicarboxylic acid from cis-1,2-cyclohexanedicarboxylic anhydride through isomerization and chemical resolution has been optimized, achieving high yields and enantiomeric excess .

Molecular Structure Analysis

The molecular structure of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid would be characterized by the trans-configuration of substituents at the cyclohexane ring, which significantly influences its physical and chemical properties. The trans-configuration can be confirmed through spectroscopic methods such as NMR, as demonstrated in the synthesis of related compounds .

Chemical Reactions Analysis

The chemical reactivity of trans-cyclohexane derivatives can be quite diverse. For example, trans-2-aminocyclohexanecarboxylic acids have been used to prepare various active trans-1,2-disubstituted cyclohexanes, which were further reacted with nitrous acid to yield hydroxy compounds . These reactions highlight the potential of trans-cyclohexane derivatives to undergo a variety of chemical transformations, which could be applicable to trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-cyclohexane derivatives are influenced by their molecular structure. The trans-configuration often leads to higher stability and can affect the compound's boiling point, melting point, solubility, and optical rotation. The mass spectra of t-butylcyclohexanecarboxylic acids have been studied, revealing characteristic fragmentation patterns that differ between cis- and trans-isomers . These properties are essential for the identification and application of these compounds in various fields.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Research on cyclohexane derivatives, including efforts to synthesize and analyze the mass spectra of various cyclohexanecarboxylic acids, reveals the complexity and potential of these compounds in chemical synthesis. For example, studies have demonstrated the preparation of cis- and trans-isomers starting from corresponding benzoic acids, highlighting the influence of transition metal catalysts on isomer stability during hydrogenation processes (Bekkum et al., 2010).

Heterocyclic Compound Synthesis

Significant work has been done in synthesizing saturated and unsaturated heterocyclic compounds, where trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid analogs serve as key intermediates. For instance, the acid has been used in reactions with hydrazine and ethylenediamine to yield various diastereomeric compounds, illustrating the acid's versatility in creating complex molecular architectures (Sohár et al., 2004).

Advanced Materials and Plasticizers

Research into new generation plasticizers has identified compounds related to trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid as key components. These studies focus on improving the flexibility of polymers while reducing toxic effects, demonstrating the potential of cyclohexane derivatives in environmentally friendly material applications (Dziwiński et al., 2017).

Stereochemistry and Conformational Analysis

The stereochemical properties and conformational preferences of cyclohexanedicarboxylic acid derivatives, closely related to trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid, have been extensively studied. These investigations provide insight into the compounds' optical rotatory properties and contribute to the development of stereoregular polymers with specific applications in material science (Overberger et al., 2007).

Eigenschaften

IUPAC Name |

(1R,2R)-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16(18)19/h3-4,7-8,13-14H,2,5-6,9-10H2,1H3,(H,18,19)/t13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZQNSPGNBIDLO-ZIAGYGMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1C(=O)[C@@H]2CCCC[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641361 |

Source

|

| Record name | (1R,2R)-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid | |

CAS RN |

733742-76-2 |

Source

|

| Record name | (1R,2R)-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

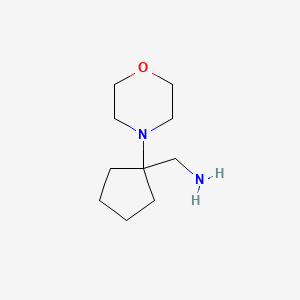

![[1-(Thien-2-ylmethyl)piperid-4-yl]methanol](/img/structure/B1345304.png)

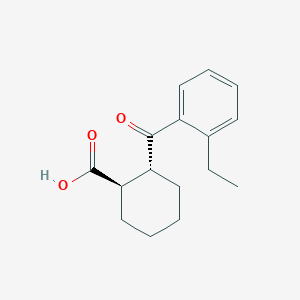

![2-[4-(5-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1345317.png)

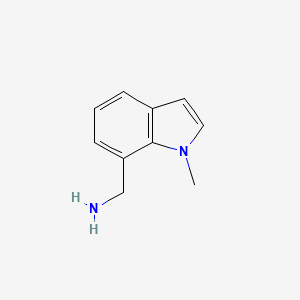

![(2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B1345331.png)

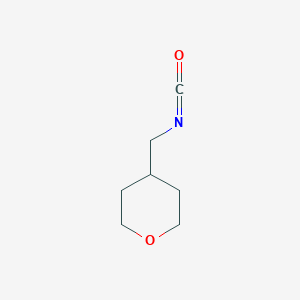

![N-[3-(dimethylamino)propyl]cyclopentanamine dihydrochloride](/img/structure/B1345333.png)

![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1345335.png)